Aypgkf

概要

説明

AYPGKF is a synthetic peptide that acts as a selective agonist for the protease-activated receptor 4 (PAR4). This compound is derived from the native N-terminus cleavage sequence of the PAR4 receptor and is used extensively in research to study platelet aggregation and other cellular responses mediated by PAR4 .

準備方法

Synthetic Routes and Reaction Conditions

AYPGKF is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or HATU and bases such as DIPEA to facilitate the formation of peptide bonds .

Industrial Production Methods

While this compound is primarily synthesized in research laboratories, industrial-scale production would follow similar SPPS protocols but with optimizations for larger batch sizes. This includes automated peptide synthesizers and high-throughput purification methods like preparative HPLC to ensure high purity and yield .

化学反応の分析

Receptor Activation and Signaling Pathways

AYPGKF binds to PAR4, triggering intracellular signaling cascades through G protein-coupled mechanisms:

- Calcium Mobilization : this compound induces calcium release via Gαq/11 activation, with an EC₅₀ of ~63.7 ± 20.8 μM in human platelets .

- Thromboxane A₂ (TXA₂) Production : At 1.0 mM, this compound stimulates 40–60% of the thromboxane generated by 100 nM thrombin, indicating partial PAR4-driven TXA₂ synthesis .

- Synergy with PAR1 : Combined activation of PAR1 (e.g., via SFLLRN) and PAR4 (this compound) results in additive thromboxane production, suggesting distinct but complementary pathways .

Structural Determinants of Activity

Modifications to this compound’s sequence alter receptor binding and signaling efficacy:

Key Residue Modifications :

Optimized Derivatives :

- A-Phe(4-F)-PGWLVKNG : A modified PAR4 agonist with 16-fold higher potency (EC₅₀ = 3.4 μM in platelet aggregation) compared to this compound .

Mechanistic Insights from Platelet Studies

- Aggregation Dynamics :

- Inhibition Profiles :

Comparative Pharmacology

| Parameter | This compound | Thrombin |

|---|---|---|

| TXA₂ Production | 40–60% of thrombin | 100% (reference) |

| Calcium Signaling EC₅₀ | 63.7 ± 20.8 μM | 10–20 nM |

| β-Arrestin Recruitment | 43–48% of max | 80–90% of max |

Synthetic and Functional Enhancements

- Phage-Display Optimization : this compound derivatives with fluorinated phenylalanine (e.g., A-Phe(4-F)-PGWLVKNG) show enhanced stability and potency .

- Dual PAR1/PAR4 Targeting : Substitution of Phe² in this compound enables cross-reactivity with PAR1, suggesting potential for dual-receptor antagonists .

Clinical and Experimental Relevance

科学的研究の応用

Pharmacological Applications

1. Platelet Activation Studies

AYPGKF has been extensively studied for its role in platelet activation. Research indicates that it stimulates thromboxane production in human platelets, contributing to platelet aggregation. Notably, maximal thromboxane production occurs at concentrations around 1.0 mmol/L, while maximal aggregation is observed at approximately 45 μmol/L . This differential response highlights the importance of concentration in therapeutic applications.

2. Development of Antiplatelet Agents

The efficacy of this compound as a PAR4 agonist has led to its use in developing new antiplatelet therapies. A study optimized a new agonist peptide based on this compound, demonstrating a significantly lower effective concentration (EC50) for platelet aggregation compared to this compound itself . This advancement is crucial for creating more potent and safer antiplatelet medications.

Case Studies

Case Study 1: Thromboxane Production

In a controlled study, researchers treated washed human platelets with this compound to evaluate its effects on thromboxane production. Results showed that this compound could stimulate 40% to 60% of the thromboxane produced by thrombin, indicating its potential utility in understanding thrombotic mechanisms .

Case Study 2: PAR4 Antagonist Development

Another study focused on developing robust assays for PAR4 antagonists using this compound as a reference point. The findings suggested that improved pharmacodynamic assays are necessary for clinical development, emphasizing the role of this compound in enhancing our understanding of PAR4 signaling pathways .

Data Tables

Insights and Future Directions

The research surrounding this compound reveals its significant role in advancing our understanding of platelet biology and thrombotic diseases. The ongoing optimization of PAR4 agonists based on this compound may lead to novel therapeutic agents with improved efficacy and safety profiles.

作用機序

AYPGKF exerts its effects by binding to and activating the PAR4 receptor. This activation involves the cleavage of the receptor’s N-terminal domain, exposing a new N-terminal sequence that acts as a tethered ligand. This ligand then interacts with the receptor’s second extracellular loop, triggering intracellular signaling pathways such as the activation of G-proteins, leading to downstream effects like platelet aggregation and inflammatory responses .

類似化合物との比較

Similar Compounds

GYPGQV: Another PAR4-specific activator peptide.

Pc(4-4): A cyclic peptide that inhibits PAR4-mediated signaling.

Flavonols: Plant polyphenolic compounds that have been shown to inhibit platelet aggregation .

Uniqueness

AYPGKF is unique due to its high specificity and potency as a PAR4 agonist. Unlike other peptides or compounds, this compound has been extensively validated in various assays and is widely used as a standard in PAR4-related research .

生物活性

AYPGKF is a peptide that acts as an agonist for protease-activated receptor 4 (PAR-4), which plays a significant role in platelet activation and thromboxane production. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on platelet function, and related case studies.

This compound activates PAR-4, leading to various intracellular signaling pathways that enhance platelet aggregation and thromboxane A2 (TXA2) production. The activation of PAR-4 by this compound is crucial for mediating thrombin-induced platelet responses. Research indicates that this compound can stimulate thromboxane production in human platelets, achieving 40% to 60% of the response elicited by thrombin at concentrations around 1.0 mmol/L .

Key Findings

- Platelet Activation : this compound has been shown to be significantly more effective than other PAR-4 agonists, such as GYPGKF, in inducing platelet activation . Studies demonstrate that this compound can elicit a robust calcium mobilization response in platelets, which is essential for their activation and aggregation .

- Thromboxane Production : The interaction of this compound with PAR-4 leads to increased TXA2 production, a potent vasoconstrictor and platelet aggregator. This effect is enhanced when combined with stimulation from PAR-1 .

- Genetic Variability : Variants in the PAR-4 gene can influence individual responses to this compound. For instance, certain genetic polymorphisms have been associated with altered platelet reactivity to this compound, highlighting the importance of genetic factors in pharmacological responses .

Case Study 1: Thromboxane Production in Diabetic Mice

A study involving db/db mice (a model for diabetes) demonstrated that these mice exhibited heightened platelet reactivity when treated with this compound compared to their heterozygous counterparts. This hyperreactivity was linked to increased thromboxane production and suggests that diabetic conditions may amplify the effects of PAR-4 activation .

Case Study 2: Racial Variability in Platelet Response

Research has shown that racial differences exist in PAR-4 expression levels among individuals. For example, platelets from Black participants exhibited higher levels of PAR-4 protein compared to White participants, leading to enhanced aggregation responses when stimulated with this compound. This finding underscores the need for personalized approaches in treatments involving PAR-4 modulators .

Table 1: Effects of this compound on Platelet Function

| Parameter | This compound Concentration | Effect Observed |

|---|---|---|

| Thromboxane Production | 1.0 mmol/L | 40%-60% of thrombin response |

| Calcium Mobilization | 0.5 - 2 mM | Significant increase in Ca²⁺ flux |

| Platelet Aggregation | 45 µmol/L | Maximal aggregation achieved |

Table 2: Genetic Variants Impacting Response to this compound

| Variant | Population Group | Effect on Platelet Aggregation |

|---|---|---|

| Thr120 | Black | Higher aggregation response |

| Ala120 | White | Lower aggregation response |

特性

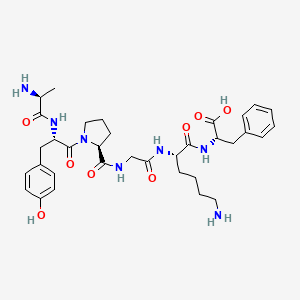

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H47N7O8/c1-21(36)30(44)39-26(18-23-12-14-24(42)15-13-23)33(47)41-17-7-11-28(41)32(46)37-20-29(43)38-25(10-5-6-16-35)31(45)40-27(34(48)49)19-22-8-3-2-4-9-22/h2-4,8-9,12-15,21,25-28,42H,5-7,10-11,16-20,35-36H2,1H3,(H,37,46)(H,38,43)(H,39,44)(H,40,45)(H,48,49)/t21-,25-,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULJVZXXUQIUEM-OZDPOCAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H47N7O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does AYPGKF interact with its target, PAR4?

A1: this compound mimics the tethered ligand sequence of PAR4, binding intramolecularly to the receptor after its activation by proteolytic cleavage. [, ] This binding triggers conformational changes in PAR4, initiating downstream signaling cascades. []

Q2: Which G protein signaling pathways are primarily activated by this compound?

A2: this compound predominantly activates the Gq/11 pathway, leading to increased intracellular calcium levels. [, , ] It also recruits β-arrestin 1 and 2, contributing to receptor internalization and downstream signaling. [, ]

Q3: Does this compound activate Gi signaling pathways directly?

A3: Unlike thrombin, this compound does not directly activate Gi signaling pathways. [] The observed inhibition of adenylyl cyclase by this compound is dependent on secreted ADP stimulating Gi pathways via the P2Y12 receptor. []

Q4: What is the role of secreted ADP in this compound-mediated platelet activation?

A4: this compound, while capable of inducing platelet aggregation independently of Gi signaling, requires secreted ADP to activate Gi signaling via the P2Y12 receptor for full platelet activation. [, ] This interaction between PAR4 and P2Y12 is crucial for thrombin generation and platelet procoagulant activity. []

Q5: What are the downstream effects of this compound-mediated PAR4 activation in platelets?

A5: this compound induces platelet shape change, aggregation, dense granule secretion, thromboxane production, and fibrinogen receptor (αIIbβ3) activation. [, , , ]

Q6: How does this compound influence Akt phosphorylation in platelets?

A6: this compound activates Akt through a unique pathway independent of the PI3 kinase/P2Y12 pathway typically used by other agonists like ADP. [, ] This Gi-independent Akt activation by this compound involves calcium, Src family kinases, and potentially other yet unidentified pathways. [, , ]

Q7: How does the amino acid sequence of this compound contribute to its potency and selectivity?

A7: The N-terminal Alanine in this compound significantly enhances potency compared to the naturally occurring tethered ligand containing Glycine. [] The Tyrosine at position 2 contributes to PAR4 selectivity, as substitutions with Phenylalanine can activate both PAR1 and PAR4. [, ]

Q8: Can modifications to the this compound peptide structure affect its activity?

A8: Yes, modifications to the this compound structure can significantly alter its activity. For instance, replacing the N-terminal Alanine with trans-cinnamoyl converts this compound from an agonist to a potent antagonist. []

Q9: Are there any known biased agonists derived from the this compound sequence?

A9: Research has identified this compound-derived peptides that exhibit biased agonism, activating β-arrestin recruitment without triggering calcium signaling. [] These biased agonists offer potential for developing more selective PAR4 modulators with tailored downstream effects.

Q10: What is the effect of this compound on platelet function in different animal models?

A10: In mouse models, this compound induces platelet activation, but the response can be modified by specific PAR4 variants. For example, the PAR4-P322L variant, mimicking the human PAR4-P310L polymorphism, exhibits reduced platelet reactivity to this compound. []

Q11: How does this compound contribute to our understanding of PAR4 function in different cell types?

A11: this compound has been instrumental in investigating PAR4's role in various cell types beyond platelets. For example, in cardiomyocytes, this compound revealed a unique PAR4 signaling phenotype involving Src activation and p38-mitogen-activated protein kinase (MAPK) activation, distinct from PAR1 signaling. []

Q12: What are the challenges in developing PAR4 modulators for clinical use?

A14: Challenges include balancing efficacy with safety, achieving selectivity over other PAR family members, and addressing potential off-target effects. [] Developing biased agonists that selectively activate beneficial signaling pathways while avoiding detrimental ones is an active area of research.

Q13: How does the discovery of biased PAR4 agonists like those derived from this compound impact the field?

A15: The identification of biased agonists opens new avenues for developing more selective and safer PAR4-targeted therapies. [] Further research is needed to translate these findings into clinical applications for thrombotic and inflammatory disorders.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。